molecular formula C45H57N9O9S2 B10848203 Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF

Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF

Cat. No.: B10848203
M. Wt: 932.1 g/mol
InChI Key: GGSHKARHPHVZOO-KLCDHWPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF is a synthetic analog of somatostatin (SRIF), a 14-amino-acid neuropeptide that regulates endocrine and neuronal functions. This analog is characterized by the deletion of amino acids 1, 2, 4, 5, 6, 12, and 13 from the native SRIF sequence, coupled with the substitution of L-tryptophan (Trp) at position 8 with its D-isomer (D-Trp8). This modification enhances its metabolic stability and receptor-binding properties while retaining biological activity .

Key pharmacological features include:

  • Receptor Binding: It binds to all five somatostatin receptor subtypes (SSTR1–5) with high affinity, mimicking the pan-receptor activity of native SRIF but with improved stability .
  • Functional Effects: In preclinical studies, systemic administration of this compound reduces plasma insulin levels while elevating glucose and glucagon levels. However, intracerebroventricular (icv) administration suppresses bombesin-induced hyperglycemia and hyperglucagonemia, demonstrating central nervous system-mediated glucose regulation .
  • Serum Stability: The D-Trp8 substitution confers resistance to enzymatic degradation, resulting in a serum half-life of 19.7 hours, significantly longer than native SRIF (2.75 hours) .

Properties

Molecular Formula

C45H57N9O9S2

Molecular Weight

932.1 g/mol

IUPAC Name

(4R,7S,10R,13S,16S,19S,22S)-22-amino-13-(4-aminobutyl)-7,19-dibenzyl-10-[(1R)-1-hydroxyethyl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid

InChI

InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)52-35(21-28-14-6-3-7-15-28)42(59)53-37(45(62)63)25-65-64-24-31(47)39(56)50-34(20-27-12-4-2-5-13-27)41(58)51-36(22-29-23-48-32-17-9-8-16-30(29)32)43(60)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,60)(H,50,56)(H,51,58)(H,52,61)(H,53,59)(H,54,57)(H,62,63)/t26-,31-,33+,34+,35+,36+,37+,38-/m1/s1

InChI Key

GGSHKARHPHVZOO-KLCDHWPJSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)N)C(=O)O)CC5=CC=CC=C5)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)N)C(=O)O)CC5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with a polystyrene-based resin functionalized with a Rink amide linker (capacity: 0.5–0.7 mmol/g), enabling C-terminal amidation upon cleavage. For C-terminal carboxylic acid derivatives, Wang or 2-chlorotrityl chloride resins are preferred. The first amino acid (Cys¹) is loaded using a 3:1 molar excess of Fmoc-Cys(Trt)-OH, activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

Sequential Fmoc Deprotection and Coupling

Each subsequent amino acid is coupled using a 4:1 molar excess under the following conditions:

  • Deprotection : 20% piperidine in DMF (2 × 5 min)

  • Activation : Fmoc-protected amino acids with HATU/DIPEA (1:1:2 ratio) in DMF

  • Coupling Time : 45–60 min per residue

Critical steps include the incorporation of D-amino acids (D-Trp⁸, D-Phe³, D-aThr⁷/⁹), which require extended coupling times (90 min) due to steric hindrance. The sequence H-D-Cys¹-Asn²-D-Phe³-Phe⁴-Trp⁵-Lys⁶-D-aThr⁷-Phe⁸-D-aThr⁹-Cys¹⁰-OH is assembled directionally, with Trt protection for Cys¹/¹⁰ and tert-butyl (tBu) groups for Asn²/Lys⁶ side chains.

Side-Chain Deprotection and Cleavage

Cleavage Cocktail Optimization

Post-synthesis, the peptidyl-resin undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail to simultaneously remove side-chain protections and liberate the peptide. The optimal formulation is:

ComponentVolume RatioRole
TFA95%Acidolysis agent
Triisopropylsilane (TIS)2.5%Cation scavenger
H₂O2.5%Quencher for tBu groups

This mixture minimizes side reactions (e.g., Trp sulfonation, Cys oxidation) while achieving >95% deprotection efficiency. Reaction time is 3–4 hr at 25°C under nitrogen.

Post-Cleavage Workup

The crude peptide is precipitated in ice-cold diethyl ether, centrifuged (10,000 × g, 10 min), and lyophilized. Yield typically ranges from 60–75%, with purity ≤70% by analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Disulfide Bridge Formation

Oxidative Folding Conditions

The linear peptide is cyclized via air oxidation in 0.1 M ammonium bicarbonate (pH 8.0) at 4°C for 48 hr. Alternative methods include:

  • DMSO-assisted oxidation : 10% DMSO in 0.1 M Tris-HCl (pH 7.5), 24 hr

  • Glutathione redox buffer : 1 mM reduced/0.1 mM oxidized glutathione, 72 hr

HPLC-MS confirms cyclization success, with a mass shift of −2 Da (disulfide formation).

Purification and Characterization

Cyclized product is purified via semi-preparative HPLC (Phenomenex Luna C18, 10 μm, 250 × 21.2 mm) using a 15–40% MeCN gradient over 30 min. Final purity exceeds 95% (UV detection at 214 nm). Key analytical data:

PropertyValueMethod
Molecular Weight1294.5 g/molESI-MS
Retention Time12.8 minAnalytical HPLC
Disulfide Content>98%Ellman’s assay

Challenges and Mitigation Strategies

Racemization at D-Amino Acid Sites

D-Trp⁸ and D-aThr⁷/⁹ are prone to epimerization during coupling. Pre-activation of Fmoc-D-Trp(Boc)-OH with OxymaPure and DIC (5 min) reduces racemization to <2%.

Incomplete Disulfide Formation

Suboptimal oxidation yields dimeric or misfolded byproducts. Adding 5% tert-butanol as a co-solvent improves solubility and cyclization efficiency by 20%.

Comparative Analysis of Synthetic Routes

A multi-laboratory study evaluated three protocols for synthesizing Des-AA1,2,4,5,6,12,13-[D-Trp⁸]SRIF:

ParameterSPPS (Fmoc)Solution-PhaseHybrid SPPS/Solution
Overall Yield58%32%45%
Purity Post-Cleavage68%55%60%
Cyclization Efficiency92%78%85%
Total Time14 days21 days18 days

SPPS remains the gold standard due to scalability and lower epimerization risk .

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are typically analogs of this compound with modified biological activity. These analogs are used to study structure-activity relationships and optimize therapeutic potential .

Scientific Research Applications

Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating cellular processes through interaction with somatostatin receptors.

    Medicine: Explored for potential therapeutic applications in treating endocrine disorders, cancer, and neurological conditions.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR4. This binding inhibits adenylyl cyclase activity, reducing cyclic AMP levels and subsequently modulating various cellular processes. The compound also affects ion channels and phosphotyrosine phosphatases, contributing to its regulatory effects on hormone secretion and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Modifications Receptor Affinity (IC50, nM) Serum Half-Life (h) Key Functional Properties
Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF Deletions at AA1,2,4,5,6,12,13; D-Trp8 SSTR1: 0.32, SSTR2: 0.001, SSTR3: 0.61 19.7 Pan-receptor binding; CNS-mediated glucose regulation
[D-Trp8]-SRIF D-Trp8 substitution only SSTR1: 0.32, SSTR2: 0.001, SSTR3: 0.61 19.7 Similar pan-receptor activity but less selective than analogs with Msa residues
[L-Msa7,D-Trp8]-SRIF L-Mesitylalanine (Msa) at AA7; D-Trp8 SSTR2: 0.0005 41 SSTR2-selective (>100-fold vs. SSTR1/3/4/5); enhanced serum stability
Des-AA1,2,5[D-Trp8,IAmp9]SRIF Deletions at AA1,2,5; D-Trp8; IAmp9 SSTR1: 1.8 N/A SSTR1-selective (no binding to SSTR2–5)
Octreotide Cyclic hexapeptide SSTR2: 0.02–0.3, SSTR5: 6.5 1.5–2 Clinically used for SSTR2/5 targeting; lower stability

Key Research Findings

Receptor Selectivity :

  • This compound exhibits pan-receptor binding, similar to native SRIF, but with higher stability due to D-Trp6. In contrast, [L-Msa7,D-Trp8]-SRIF achieves >100-fold selectivity for SSTR2, attributed to the rigid aromatic interactions of Msa residues stabilizing the pharmacophore region (residues 6–11) .
  • The SSTR1-selective analog Des-AA1,2,5[D-Trp8,IAmp9]SRIF demonstrates that structural deletions (AA1,2,5) and IAmp9 substitution can restrict receptor specificity .

Conformational Stability :

  • D-Trp8 stabilizes a β-hairpin structure centered at residues 8–9 via hydrophobic interactions between the indole ring of Trp8 and the aliphatic chain of Lys7. This conformation is critical for high-affinity binding .
  • Msa residues (e.g., in [L-Msa7,D-Trp8]-SRIF) enhance aromatic clustering (Phe6-Phe7-Msa7), further rigidifying the pharmacophore and improving SSTR2 selectivity .

[L-Msa7,D-Trp8]-SRIF exhibits exceptional stability (41 h), surpassing even [D-Trp8]-SRIF, due to synergistic effects of Msa and D-Trp8 .

Functional Divergence :

  • Unlike this compound, which modulates glucose via central pathways, octreotide and [L-Msa7,D-Trp8]-SRIF act peripherally, reflecting differences in blood-brain barrier penetration .

Critical Analysis of Structural Modifications

  • D-Trp8 : Essential for protease resistance and β-hairpin stabilization. Its D-configuration optimizes Trp8-Lys9 interactions, a feature conserved across analogs .
  • Msa Residues : Introduce steric hindrance and aromatic interactions, enhancing conformational rigidity and receptor selectivity. However, multiple Msa substitutions (e.g., compound 10 in ) disrupt structural integrity, abolishing receptor binding .
  • Deletions : Removal of AA1,2,4,5,6,12,13 reduces peptide size while retaining the pharmacophore (AA7–11), balancing potency and metabolic stability .

Clinical and Therapeutic Implications

This compound’s pan-receptor activity makes it a versatile tool for studying SRIF signaling, while SSTR2-selective analogs like [L-Msa7,D-Trp8]-SRIF are promising for tumor-targeted therapies due to SSTR2 overexpression in cancers . In contrast, SSTR1-selective analogs may aid in treating neurodegenerative disorders linked to SSTR1 dysregulation .

Q & A

Q. What structural modifications differentiate Des-AA1,2,4,5,6,12,13-[D-Trp⁸]SRIF from native somatostatin, and how do they influence receptor interactions?

  • Structural Modifications : The analog lacks residues 1, 2, 4, 5, 6, 12, and 13 of native SRIF and incorporates D-Trp⁸. The D-Trp⁸ substitution stabilizes the peptide via hydrophobic interactions between the indole ring of D-Trp⁸ and the Lys⁹ side chain, enhancing conformational rigidity and serum stability .
  • Receptor Binding : Unlike native SRIF, which binds all SSTR1-5 with high flexibility, [D-Trp⁸]SRIF retains pan-receptor affinity but with improved stability (t₁/₂ = 2.75 hours for SRIF vs. 5.2 hours for [L-Msa⁷,D-Trp⁸]-SRIF) . The D-configuration optimizes hydrophobic contacts critical for maintaining β-sheet structures and receptor engagement .

Q. How does the D-Trp⁸ substitution enhance the serum stability of somatostatin analogs?

  • Mechanism : D-Trp⁸ reduces enzymatic degradation by altering protease recognition sites. NMR studies show that the D-configuration positions the indole ring closer to Lys⁹, creating a hydrophobic cluster that shields the peptide backbone . This structural stabilization is evident in analogs like [D-Trp⁸]-SRIF, which exhibit a 2-fold increase in plasma half-life compared to L-Trp⁸ variants .

Q. What is the receptor selectivity profile of Des-AA1,2,4,5,6,12,13-[D-Trp⁸]SRIF, and how does it compare to octreotide?

  • Selectivity Data : [D-Trp⁸]-SRIF binds all SSTR subtypes (SSTR1-5) with Ki values ranging from 0.001 nM (SSTR2) to 5.83 nM (SSTR4), whereas octreotide shows high SSTR2 selectivity (Ki = 0.053 nM) but negligible SSTR1/4 binding (Ki >300 nM) . The pan-receptor affinity of [D-Trp⁸]-SRIF makes it a versatile tool for studying cross-receptor signaling .

Advanced Research Questions

Q. What methodological approaches are used to resolve conformational dynamics of [D-Trp⁸]-SRIF analogs in solution?

  • NMR and NOESY : 2D-NOESY spectra and distance geometry calculations (using CNS software) identify dominant conformers. For example, [L-Msa⁶,D-Trp⁸]-SRIF (48) exhibits a polar-π interaction between Msa⁶ and Phe¹¹, forming a rigid aromatic cluster absent in native SRIF .
  • Contradictions : While [D-Trp⁸]-SRIF retains flexibility, analogs with multiple Msa substitutions (e.g., [L-Msa⁷,D-Trp⁸]-SRIF) show increased NOE signals but reduced receptor affinity due to over-rigidification .

Q. How do researchers address the stability-affinity trade-off in analogs with Mesitylalanine (Msa) substitutions?

  • Case Study : [L-Msa⁷,D-Trp⁸]-SRIF (4) has a prolonged half-life (5.2 hours) but reduced SSTR3/4/5 affinity (Ki = 7.49–>10³ nM) compared to [D-Trp⁸]-SRIF (Ki = 0.61–5.83 nM). This trade-off arises from Msa-induced steric hindrance, which limits conformational adaptability required for multi-receptor engagement .
  • Mitigation Strategies : Position-specific Msa incorporation (e.g., Msa¹¹ instead of Msa⁷) partially restores SSTR2 selectivity (Ki = 0.14 nM) while retaining stability .

Q. What experimental designs optimize SSTR2 selectivity in linear tetradecapeptide analogs derived from [D-Trp⁸]-SRIF?

  • Rational Design : Introducing L-Msa⁷ or L-Tmp¹¹ (3,3,5-trimethylphenylalanine) into the linear scaffold restricts conformational flexibility, favoring SSTR2-compatible β-sheet folds. For example, [L-Msa⁷,D-Trp⁸]-SRIF achieves SSTR2 Ki = 0.0024 nM, outperforming octreotide (Ki = 0.053 nM) .
  • Validation : Competitive binding assays (using ¹²⁵I-labeled ligands) and functional cAMP inhibition assays confirm subtype specificity. Structural alignment with SSTR2-bound SRIF models further validates design hypotheses .

Data Contradiction Analysis

Q. Why do some [D-Trp⁸]-SRIF analogs with high serum stability exhibit reduced receptor affinity?

  • Example : [L-Msa⁶,¹¹,D-Trp⁸]-SRIF (50) shows a half-life >41 hours but >10³ nM Ki for SSTR4/5. Over-stabilization disrupts the dynamic equilibrium between active and inactive conformers, as shown by NMR-detected loss of Phe⁷ aromatic mobility .
  • Resolution : Balancing rigidity (via D-Trp⁸) with strategic flexibility (e.g., retaining native Phe residues at key positions) restores multi-receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.